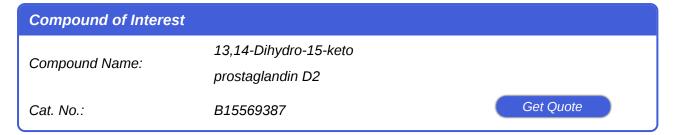


# Application Notes and Protocols for DK-PGD2 Receptor Binding Affinity Assay

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells) or DP2, is a G-protein coupled receptor that plays a pivotal role in mediating type 2 immune responses.[1][2] It is activated by PGD2 and its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[3] The activation of the DK-PGD2 receptor on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils induces a cascade of pro-inflammatory events, including cell migration and activation, which are central to the pathophysiology of allergic diseases like asthma.[1][4] Consequently, the DK-PGD2 receptor has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs.

These application notes provide a detailed protocol for a radioligand binding affinity assay to characterize the binding of test compounds to the human DK-PGD2 receptor. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

## **Signaling Pathway**

The DK-PGD2 receptor is coupled to the inhibitory G-protein, Gai.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein

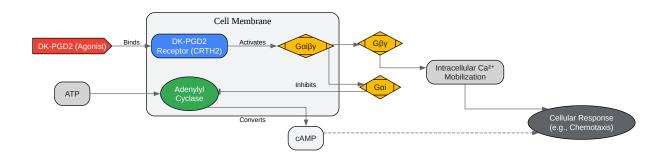


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heterotrimer. The G $\alpha$ i subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The  $\beta\gamma$  subunit can activate downstream signaling pathways, including the mobilization of intracellular calcium (Ca2+).[6][7] This signaling cascade ultimately leads to various cellular responses, including chemotaxis.[5]









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